REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:30])=CC=1>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[S:30]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)N2CCNCC2)C=C(C1OC)OC
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
the mixture is shaken
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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After cooling
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Type
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FILTRATION
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Details
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insolubles are filtered off
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue is added 1N hydrochloric acid (100 ml)
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Type
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CUSTOM
|
Details
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The aqueous layer is separated
|
Type
|
ADDITION
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Details
|
to the aqueous layer is added a 1N aqueous solution of sodium hydroxide
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Type
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EXTRACTION
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Details
|
followed by extraction with methylene chloride
|
Type
|
WASH
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Details
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The organic layer is washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
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Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate - hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=S)N2CCNCC2)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |